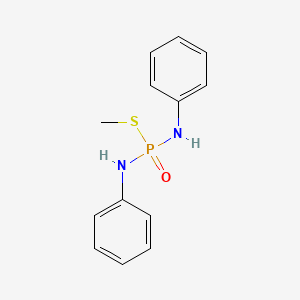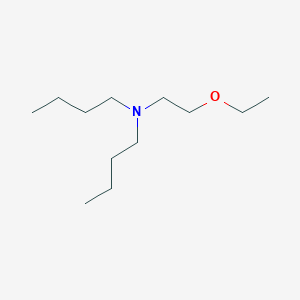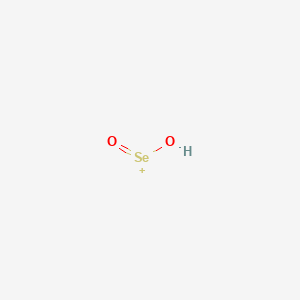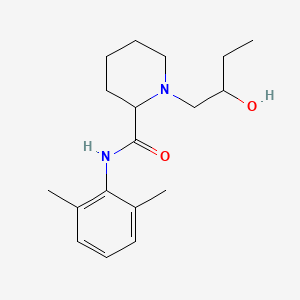
S-Methyl N,N'-diphenylphosphorodiamidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl N,N’-diphenylphosphorodiamidothioate: is a chemical compound known for its unique structure and properties It is a phosphorodiamidothioate derivative, which means it contains a phosphorus atom bonded to two amide groups and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl N,N’-diphenylphosphorodiamidothioate typically involves the reaction of diphenylphosphorodiamidothioate with methylating agents. One common method is the reaction of diphenylphosphorodiamidothioate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of S-Methyl N,N’-diphenylphosphorodiamidothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl N,N’-diphenylphosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorodiamidothioate.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorodiamidothioate.
Substitution: Various substituted phosphorodiamidothioates.
Applications De Recherche Scientifique
Chemistry: S-Methyl N,N’-diphenylphosphorodiamidothioate is used as a reagent in organic synthesis. It can be employed in the preparation of other phosphorus-containing compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s enzyme inhibitory properties are being explored for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, S-Methyl N,N’-diphenylphosphorodiamidothioate is used in the production of specialty chemicals and as an additive in certain formulations.
Mécanisme D'action
The mechanism of action of S-Methyl N,N’-diphenylphosphorodiamidothioate involves its interaction with specific molecular targets, primarily enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
Diphenylphosphorodiamidothioate: Lacks the methyl group but shares similar properties.
Methyl N,N’-diphenylphosphorodiamidate: Contains an oxygen atom instead of sulfur.
Uniqueness: S-Methyl N,N’-diphenylphosphorodiamidothioate is unique due to the presence of both sulfur and phosphorus in its structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
64853-94-7 |
|---|---|
Formule moléculaire |
C13H15N2OPS |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
N-[anilino(methylsulfanyl)phosphoryl]aniline |
InChI |
InChI=1S/C13H15N2OPS/c1-18-17(16,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,16) |
Clé InChI |
ZXCUGFZYOVQXJN-UHFFFAOYSA-N |
SMILES canonique |
CSP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)




![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)
